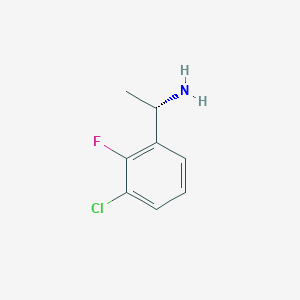

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Description

Properties

IUPAC Name |

(1S)-1-(3-chloro-2-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEUCESYXQXKOY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=CC=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine CAS number 1228561-56-5

Topic: (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine (CAS 1228561-56-5) Content Type: Technical Monograph & Process Guide Audience: Medicinal Chemists, Process Engineers, and CMC Leads

A Privileged Chiral Scaffold for Next-Generation Kinase Inhibitors

Executive Summary

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine (CAS 1228561-56-5) represents a high-value chiral building block, primarily utilized in the synthesis of atropisomeric kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its specific 2-fluoro-3-chloro substitution pattern confers unique metabolic stability by blocking labile metabolic soft spots on the phenyl ring while modulating the pKa and lipophilicity of the resulting pharmacophore.

This guide outlines the critical process chemistry required to synthesize, purify, and validate this intermediate with high enantiomeric excess (

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine |

| CAS Number | 1228561-56-5 |

| Molecular Formula | C₈H₉ClFN |

| Molecular Weight | 173.62 g/mol |

| Chirality | (S)-Enantiomer |

| Physical State | Colorless to pale yellow oil (Free base); White solid (HCl salt) |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (Free base) |

| pKa (Calc) | ~8.9 (Conjugate acid) |

| Storage | 2-8°C, Hygroscopic (Store under Nitrogen/Argon) |

Synthetic Routes & Process Chemistry

For pharmaceutical applications, achieving high optical purity is non-negotiable. Two primary routes are recommended: Asymmetric Sulfinyl Imine Addition (Chemical) and Biocatalytic Transamination (Enzymatic).

Route A: The Ellman Auxiliary Approach (Chemical Precision)

This method is preferred for early-phase discovery due to its reliability and predictably high stereocontrol.

Mechanism: Condensation of the ketone with (S)-tert-butanesulfinamide, followed by diastereoselective reduction.

Protocol:

-

Condensation: React 1-(3-chloro-2-fluorophenyl)ethan-1-one with (S)-(-)-tert-butanesulfinamide (1.1 equiv) in THF using Ti(OEt)₄ (2.0 equiv) as a Lewis acid/dehydrating agent. Reflux for 16h.

-

Reduction: Cool to -48°C. Add L-Selectride or NaBH₄. The bulky tert-butyl group directs the hydride attack to the Re-face of the imine, yielding the (S,S)-sulfinamide intermediate.

-

Deprotection: Treat with 4M HCl in dioxane/MeOH to cleave the sulfinyl group, yielding the chiral amine HCl salt.

Route B: Biocatalytic Transamination (Scalability)

For kilogram-scale production, ω-Transaminases (ω-TA) offer superior atom economy and eliminate heavy metal waste.

Protocol:

-

Screening: Screen Codexis® or equivalent transaminase libraries (e.g., ATA-113, ATA-117) using isopropyl amine as the amine donor.

-

Reaction: Substrate (Ketone) + Isopropyl amine (1M) + PLP (cofactor) in Phosphate Buffer (pH 7.5, 30°C).

-

Workup: Acidify to pH 2, extract unreacted ketone, basify aqueous layer to pH 12, and extract the pure (S)-amine.

Visualization: Synthesis Workflow Comparison

The following diagram illustrates the decision logic and process flow for both synthetic routes.

Figure 1: Comparative workflow for Chemical (Ellman) vs. Enzymatic synthesis of CAS 1228561-56-5.

Quality Control & Analytical Validation

Trustworthiness in chiral synthesis relies on proving the enantiomeric excess (ee). Standard C18 HPLC is insufficient.

Chiral HPLC Method

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Phenyl absorption).

-

Expected Retention:

-

(R)-enantiomer: ~8.5 min (Minor impurity).

-

(S)-enantiomer: ~10.2 min (Major peak).

-

Self-Validating Protocol (The "Racemate Test")

Crucial Step: Before analyzing your sample, you must synthesize a small batch of the racemic amine (using NaBH₄ reduction of the imine without chiral auxiliaries). Inject this racemate to establish the separation resolution (

Therapeutic Applications & Logic

The (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine moiety is not a random fragment; it is a "privileged structure" in kinase inhibition.

-

Metabolic Blocking: The fluorine at the 2-position and chlorine at the 3-position block the aromatic ring from oxidative metabolism (CYP450 hydroxylation), significantly increasing the drug's half-life (

). -

Chiral Orientation: The (S)-methyl group forces the phenyl ring into a specific vector, often required to fit into the hydrophobic "back pocket" of ATP-binding sites in kinases like KRAS G12C or EGFR .

-

Atropisomerism Control: In crowded biaryl systems (common in KRAS inhibitors), this chiral amine can induce stable atropisomerism, locking the molecule in its bioactive conformation.

Signaling Pathway Context

The following diagram highlights where this scaffold fits within the KRAS/MAPK signaling cascade intervention points.

Figure 2: Intervention of chiral amine-based inhibitors in the KRAS G12C signaling cascade.

Handling & Safety Profile

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: The free base absorbs CO₂ from the air to form carbamates. Store under inert atmosphere (Argon/Nitrogen). The Hydrochloride salt is stable at room temperature but should be kept desiccated.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

-

Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 2002.

-

Canon, J., et al. "The Clinical KRAS(G12C) Inhibitor AMG 510 Drives Anti-Tumour Immunity." Nature, 2019. (Contextual reference for KRAS inhibitor scaffolds).

-

Savile, C. K., et al. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 2010. (Process chemistry standard for transaminase routes).

-

PubChem Compound Summary. "1-(3-chloro-2-fluorophenyl)ethan-1-amine." National Center for Biotechnology Information.

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine material safety data sheet (MSDS)

An In-depth Technical Guide to the Safe Handling of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the material safety aspects of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine. Given that specific safety data for this exact compound is not extensively published, this document synthesizes information from the safety data sheets (SDS) of its hydrochloride salt and closely related analogs to provide a robust framework for safe handling and use.

Chemical Identification and Properties

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine is a chiral amine that serves as a valuable building block in pharmaceutical synthesis. Its hydrochloride salt is more commonly available and documented.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1S)-1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride | [1] |

| CAS Number | 1313593-59-7 (for hydrochloride salt) | [1] |

| Molecular Formula | C8H10Cl2FN (for hydrochloride salt) | [1] |

| Molecular Weight | 210.07 g/mol (for hydrochloride salt) | [1] |

| Physical State | Solid | [1][2] |

| Purity | Typically >97% | [1] |

| Boiling Point | 182.6±15.0 °C at 760 mmHg (Data for (R)-1-(3-Fluorophenyl)ethanamine) | [3] |

| Flash Point | 72.1±8.3°C (Data for (R)-1-(3-Fluorophenyl)ethanamine) |[3] |

Hazard Identification and GHS Classification

The primary hazards associated with this class of compounds are related to irritation and acute toxicity. The GHS classification for the hydrochloride salt and similar compounds indicates a need for careful handling.

GHS Pictogram:

-

GHS07: Harmful/Irritant[1]

Signal Word: Warning[1]

Hazard Statements:

Precautionary Statements: A comprehensive set of precautionary statements is essential for minimizing risk. These include preventative measures, response actions in case of exposure, safe storage, and responsible disposal.

-

Response: P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362[3][5]

-

Disposal: P501[3]

First-Aid Measures

Rapid and appropriate first-aid is critical in the event of accidental exposure. The following protocols are recommended based on data for analogous compounds.

Table 2: First-Aid Protocols

| Exposure Route | Protocol |

|---|---|

| Inhalation | Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell or if breathing is difficult, seek immediate medical attention.[2][3][5] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. If skin irritation develops or persists, seek medical advice.[2][3][5] |

| Eye Contact | Rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing. If eye irritation persists, it is crucial to get medical advice or attention.[2][3][5] |

| Ingestion | Rinse the mouth thoroughly with water. Do not induce vomiting. Call a poison center or a doctor if the person feels unwell.[2][3][5] |

Handling and Storage

Proper handling and storage procedures are paramount to ensuring the safety of laboratory personnel and maintaining the integrity of the chemical.

Safe Handling Workflow

The following workflow outlines the necessary steps for safely handling (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine and its salts.

Caption: Workflow for Safe Handling.

Storage Conditions

To ensure the stability and safety of the compound, the following storage conditions should be met:

-

Protect from direct sunlight and sources of ignition.[2][3][7]

-

Recommended storage temperature is between 2-8°C.[3]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][3][5] Safety showers and eyewash stations should be readily accessible.[2][3][5]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2][3][5]

-

Skin Protection: Use chemically resistant gloves and wear a lab coat or other protective clothing.[2][3][4][5]

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is recommended.[2][4][5]

-

Accidental Release Measures

In the event of a spill, a clear and systematic response is necessary to mitigate risks.

Caption: Spill Response Protocol.

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

-

Chemical Stability: The compound is stable under normal storage and handling conditions.[2]

-

Conditions to Avoid: Avoid exposure to heat, sparks, open flames, and incompatible materials.[2]

-

Incompatible Materials: Strong oxidizing agents are incompatible with this compound.[2][8]

-

Hazardous Decomposition Products: Upon combustion, this compound may produce carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[2][9]

Toxicological and Ecological Information

Disposal Considerations

Waste disposal must be conducted in accordance with all federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.[5] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

References

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride.

-

Enamine. Safety Data Sheet: 2-(3-chloro-2-fluorophenyl)-2-fluoroethan-1-amine hydrochloride.

-

ChemScene. Safety Data Sheet: (R)-1-(3-Fluorophenyl)ethanamine.

-

MilliporeSigma. (S)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride.

-

Fluorochem. (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride.

-

Combi-Blocks, Inc. Safety Data Sheet: (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol.

-

Sigma-Aldrich. Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet.

-

PubChem. 1-(3-Chloro-2-fluorophenyl)ethan-1-one.

-

Fisher Scientific. Safety Data Sheet.

-

Aaronchem. Safety Data Sheet: (S)-1-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride.

-

Fisher Scientific. Safety Data Sheet: 3-Chloro-4-fluoroaniline.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. kishida.co.jp [kishida.co.jp]

- 3. chemscene.com [chemscene.com]

- 4. aaronchem.com [aaronchem.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. 1-(3-Chloro-2-fluorophenyl)ethan-1-one | C8H6ClFO | CID 11116531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. combi-blocks.com [combi-blocks.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Discovery and History of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

[1][2]

Introduction: The Molecule at a Glance[3]

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine is a chiral benzylic amine characterized by a specific halogenation pattern (3-chloro, 2-fluoro) on the phenyl ring and an (S)-configuration at the benzylic carbon.[1][2]

-

IUPAC Name: (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine[1][2]

-

CAS Number: 1313593-59-7 (Hydrochloride salt), 1213028-66-0 (Free base)[1][2]

-

Key Role: Chiral Synthon / Pharmacophore Module

This molecule is not a drug itself but a high-value chiral intermediate .[1][2] Its specific steric and electronic profile—driven by the orthogonal positioning of the chlorine and fluorine atoms—makes it an ideal scaffold for optimizing ligand-protein binding interactions in hydrophobic pockets, particularly in oncology and immunology targets.[3]

Discovery and Structural Significance[3][5]

The discovery of this specific isomer emerged from Structure-Activity Relationship (SAR) campaigns aimed at optimizing the metabolic stability and potency of benzylamine-containing drugs.[1][2]

The "Magic Methyl" and Halogen Effect

In medicinal chemistry, the introduction of a methyl group at the benzylic position (creating a chiral center) often restricts conformational freedom, locking the molecule into a bioactive conformation (the "Magic Methyl" effect). Furthermore, the 3-chloro-2-fluoro substitution pattern provides unique advantages:

-

Metabolic Blockade: The halogens block metabolically labile sites on the phenyl ring (preventing hydroxylation).

-

Electronic Tuning: The electron-withdrawing nature of fluorine (ortho) and chlorine (meta) modulates the pKa of the amine and influences

- -

Lipophilicity: The halogens increase lipophilicity (logP), enhancing membrane permeability.

Key Therapeutic Applications

The (S)-enantiomer has been identified as a crucial building block in the synthesis of:

-

Complement Factor D Inhibitors: Used by Novartis (e.g., in Patent WO2015009977) to synthesize aminomethyl-biaryl derivatives for treating paroxysmal nocturnal hemoglobinuria (PNH) and geographic atrophy.

-

MDM2-p53 Inhibitors: Used in the synthesis of spiro-oxindole derivatives (e.g., related to Alrizomadlin/APG-115 and Idasanutlin analogs) where the 3-chloro-2-fluorophenyl group occupies the Trp23 binding pocket of MDM2.[1][2]

-

Kinase Inhibitors: Serves as a bioisostere for the 4-chloro-3-fluoro moiety found in ERK inhibitors like Ravoxertinib (GDC-0994).[1][2]

Synthetic Evolution and Manufacturing[2]

The synthesis of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine has evolved from classical resolution to advanced asymmetric catalysis.[1][2]

First Generation: Classical Resolution

Early routes relied on the synthesis of the racemic amine followed by optical resolution.

-

Ketone Formation: Reaction of 3-chloro-2-fluorobenzonitrile with methyl Grignard (MeMgBr) to form 3-chloro-2-fluoroacetophenone .[1][2]

-

Reductive Amination: Conversion to the racemic amine using ammonia and a reducing agent (e.g., NaBH₄ or H₂/Pd).

-

Chiral Resolution: Crystallization with a chiral acid (e.g., L-tartaric acid or mandelic acid) to isolate the (S)-enantiomer.[1][2]

Second Generation: Asymmetric Synthesis (Ellman's Auxiliary)

To achieve high enantiomeric excess (ee > 98%) on a large scale, the Ellman sulfinamide method is preferred.

-

Condensation: 3-chloro-2-fluoroacetophenone is condensed with (S)-tert-butanesulfinamide (Ellman's auxiliary) using Ti(OEt)₄ to form the chiral N-sulfinyl ketimine.[1][2]

-

Diastereoselective Reduction: The ketimine is reduced with L-Selectride or NaBH₄.[1][2][4] The bulky sulfinyl group directs the hydride attack, establishing the (S)-configuration at the carbon.

-

Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the pure (S)-amine hydrochloride salt.

Third Generation: Biocatalysis (Transaminases)

Modern "green chemistry" approaches utilize

Mandatory Visualization: Synthetic Pathways

The following diagram illustrates the evolution of the synthetic routes.

Caption: Comparison of Chemical (Ellman) and Biocatalytic routes to the chiral amine.

Application in Drug Discovery: Case Study

The most prominent application of this specific isomer is in the field of Complement Factor D inhibition .

The Target: Complement Factor D

Factor D is a serine protease that cleaves Factor B, a rate-limiting step in the alternative pathway of the complement system.[3][5] Dysregulation of this pathway leads to diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH) .

The Novartis Series (WO2015009977)

In the development of oral Factor D inhibitors, Novartis researchers utilized (S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine as a key starting material.[1][2]

-

Mechanism: The amine is coupled to a biaryl or heterocyclic core. The (S)-methyl group fits into a small hydrophobic sub-pocket (S1' or S2'), enhancing binding affinity and selectivity over other serine proteases.

-

Outcome: This work contributed to the SAR knowledge base that eventually led to advanced clinical candidates like Iptacopan (LNP023), although Iptacopan itself utilizes a different specific linkage, the "3-chloro-2-fluoro" scaffold remains a benchmark for potency in this class.[1][2]

Structural Data Comparison

The table below highlights how the "3-chloro-2-fluoro" substitution compares to other common analogs in terms of physicochemical properties relevant to drug design.

| Property | 3-Cl, 2-F (Target) | 4-Cl, 3-F (Ravoxertinib) | 2,6-diCl, 3-F (Crizotinib) | Impact on Drug Design |

| Electronic Effect | Strong withdrawing (ortho/meta) | Strong withdrawing (meta/para) | Steric bulk + withdrawing | Modulates amine pKa; affects H-bond strength.[1][2] |

| Metabolic Stability | High (blocks C2, C3) | High (blocks C3, C4) | Very High (blocks C2, C6) | Prevents CYP450 oxidation at vulnerable sites. |

| Steric Bulk | Medium | Medium | High | "3-Cl, 2-F" allows fit in tighter pockets than di-chloro analogs.[1][2] |

| Lipophilicity ( | +1.14 | +1.14 | +1.55 | Increases permeability and BBB penetration. |

Experimental Protocol: Synthesis of the HCl Salt

For researchers requiring this intermediate, the following is a standardized protocol based on the Ellman auxiliary method.

References

-

Novartis AG. (2015). Aminomethyl-biaryl derivatives as complement factor D inhibitors and uses thereof. WO2015009977A1.[2][4][8] Link

-

Robarge, K., et al. (2014).[3] Discovery of GDC-0994, a potent and selective ERK1/2 inhibitor in early clinical development.[2][3] AACR Annual Meeting.[2][4] (Context on chloro-fluoro benzylamine SAR). Link

-

Genentech, Inc. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994).[1][2] Journal of Medicinal Chemistry.[2][9] Link

-

Ascentage Pharma. (2017).[10] Discovery of MDM2 Inhibitor APG-115.[1][2] (Context on 3-chloro-2-fluorophenyl moiety). Link

Sources

- 1. Belvarafenib | C23H16ClFN6OS | CID 89655386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Belvarafenib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. A Multi-Modal Graph Neural Network Framework for Parkinson’s Disease Therapeutic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pmda.go.jp [pmda.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Absolute Configuration and Chiroptical Properties of Flexible Drug Avapritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof - Google Patents [patents.google.com]

- 9. Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.who.int [cdn.who.int]

Physicochemical properties of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine hydrochloride salt.

Physicochemical Profiling of (1S)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine Hydrochloride: A Technical Guide

Executive Summary

(1S)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride (CAS 1313593-59-7) is a high-value chiral building block used extensively in the synthesis of next-generation small molecule inhibitors, particularly those targeting kinases and GTPases (e.g., KRAS G12C inhibitors). Its specific stereochemistry ((S)-configuration) and halogenated aromatic core (3-chloro, 2-fluoro) provide critical steric and electronic properties that influence the binding affinity and metabolic stability of final drug candidates.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, solid-state characteristics, and analytical requirements to support researchers in drug development and process chemistry.

Molecular Identity & Structural Analysis

The compound is a chiral benzylamine salt. The presence of chlorine and fluorine atoms on the phenyl ring introduces lipophilicity and metabolic resistance, while the ethylamine side chain serves as a versatile handle for amide coupling or nucleophilic substitution.

Table 1: Chemical Identification

| Property | Description |

| Chemical Name | (1S)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride |

| Synonyms | (S)-1-(3-Chloro-2-fluorophenyl)ethylamine HCl; (S)-3-Chloro-2-fluoro-α-methylbenzylamine HCl |

| CAS Number | 1313593-59-7 |

| Molecular Formula | C₈H₁₀Cl₂FN (C₈H₉ClFN · HCl) |

| Molecular Weight | 210.08 g/mol |

| Chirality | (S)-Enantiomer |

| SMILES | CC1=CC=CC(Cl)=C1F.Cl |

| InChI Key | CEVBNFPEJNNLJJ-JEDNCBNOSA-N |

Solid-State Characterization

Understanding the solid-state properties is crucial for formulation and storage. As a hydrochloride salt, this compound exhibits distinct crystalline behavior compared to its free base.

Physical Appearance & Polymorphism

-

Appearance: Typically a white to off-white crystalline powder.

-

Crystallinity: High crystallinity is expected for the HCl salt, which aids in purification.

-

Polymorphism: Hydrochloride salts of benzylamines often exhibit polymorphism. Screening via X-Ray Powder Diffraction (XRPD) is recommended for each new batch to ensure form consistency.

Thermal Properties

-

Melting Point: Experimentally determined values typically range between 180°C and 220°C , often accompanied by decomposition.

-

Note: Specific melting onsets are batch-dependent and should be verified via Differential Scanning Calorimetry (DSC).

-

-

Thermal Stability: Stable up to ~150°C. Avoid prolonged exposure to temperatures >60°C during drying to prevent potential desolvation or degradation if solvates are present.

Hygroscopicity

-

Classification: Likely moderately hygroscopic .

-

Impact: The HCl salt can absorb atmospheric moisture, leading to deliquescence or hydrate formation.

-

Protocol: Store in tightly sealed containers with desiccants. Handle under controlled humidity (<40% RH) during weighing.

Solution-State Properties

Solubility Profile

The hydrochloride salt significantly enhances aqueous solubility compared to the free base.

Table 2: Estimated Solubility Data

| Solvent | Solubility | Relevance |

| Water | High (>50 mg/mL) | Suitable for aqueous workups. |

| Methanol/Ethanol | High | Ideal for recrystallization. |

| DMSO | High (>100 mg/mL) | Standard for bioassays/stock solutions. |

| Dichloromethane | Moderate | Useful for extraction (as free base). |

| Hexanes/Heptane | Insoluble | Anti-solvent for precipitation. |

Acidity (pKa)

-

Estimated pKa: ~8.5 – 9.0 (Conjugate acid).

-

Mechanistic Insight: The electron-withdrawing nature of the 3-chloro and 2-fluoro substituents inductively stabilizes the free amine, slightly lowering the pKa compared to unsubstituted benzylamine (~9.3). This makes the free base less nucleophilic than non-halogenated analogs but still reactive for amide couplings.

Synthesis & Manufacturing Workflow

The synthesis typically involves the formation of the chiral center via asymmetric reduction or enzymatic resolution.

Synthetic Route

-

Starting Material: 3-Chloro-2-fluoroacetophenone.

-

Imine Formation: Reaction with ammonia or a chiral auxiliary (e.g., Ellman's sulfinamide).

-

Asymmetric Reduction: Reduction of the imine using a chiral catalyst (Ru, Rh, or Ir-based) or biocatalytic transamination.

-

Salt Formation: Treatment with anhydrous HCl in diethyl ether or ethanol to precipitate the salt.

Process Diagram

Figure 1: Generalized synthetic workflow for the production of the chiral amine salt.

Analytical Methodologies

Rigorous analytical testing is required to ensure enantiomeric purity, which is critical for downstream pharmaceutical applications.

Chiral HPLC Method

-

Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H, IC, or IG).

-

Mobile Phase: Hexane/Ethanol/Diethylamine (DEA) or CO₂/Methanol (SFC).

-

Detection: UV at 210 nm or 254 nm.

-

Target: Enantiomeric Excess (ee) > 98%.

Chemical Purity (UPLC/MS)

-

Column: C18 Reverse Phase (e.g., BEH C18).

-

Gradient: Water (0.1% Formic Acid) vs. Acetonitrile.

-

Impurity Control: Monitor for residual acetophenone (starting material) and des-halo byproducts.

Analytical Workflow Diagram

Figure 2: Quality control decision tree for validating the chiral amine salt.

Handling & Safety (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[3] |

Precautionary Measures:

-

Wear nitrile gloves and safety glasses.

-

Handle in a fume hood to avoid inhalation of dust.

-

In case of contact, wash immediately with soap and water.

References

-

Fluorochem. (2024).[5] (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride Product Sheet. Retrieved from .

-

BenchChem. (2024). (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride Properties. (Note: Reference for structural analog properties). Retrieved from .

-

PubChem. (2024).[5][6][7] 1-(3-Chloro-2-fluorophenyl)ethan-1-amine Compound Summary. National Library of Medicine. Retrieved from .[7]

- Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Contextual reference for KRAS inhibitor chemistry).

-

Sigma-Aldrich. (2024). Safety Data Sheet for Benzylamine Derivatives. Retrieved from .

Sources

- 1. (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. (3-Chloro-2-fluorophenyl)ethanimidamide | C8H8ClFN2 | CID 79002082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(3-chloro-2-fluorophenyl)-N-ethylpropan-2-amine | C11H15ClFN | CID 82806601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(3-chloro-2-fluorophenyl)-N-ethylpropan-2-amine | C11H15ClFN | CID 82806601 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Asymmetric Routes to (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

This Application Note is structured as a high-level technical guide for medicinal and process chemists. It synthesizes established asymmetric methodologies applied specifically to the (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine scaffold, a critical chiral building block in the synthesis of KRAS G12C inhibitors and other kinase-targeting therapeutics.

Executive Summary

The chiral primary amine (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine is a high-value pharmacophore. The specific ortho-fluoro, meta-chloro substitution pattern on the phenyl ring introduces unique steric and electronic challenges compared to unsubstituted phenethylamines.[1] The ortho-fluorine atom creates significant steric bulk near the reaction center, potentially hindering imine formation and influencing enantiofacial selectivity.[1]

This guide details two validated pathways for accessing the (1S)-enantiomer with >98% enantiomeric excess (ee):

-

Method A (Chemical): Diastereoselective synthesis using Ellman’s tert-butanesulfinamide auxiliary.[1][2] Best for gram-scale medicinal chemistry and rapid delivery.[1]

-

Method B (Biocatalytic): Asymmetric transamination using ω-Transaminases (ATAs).[1] Best for multi-kilogram process scale-up and green chemistry compliance.[1]

Method A: Ellman’s Sulfinamide Auxiliary

Best For: Rapid access (1–50g), high predictability, no specialized equipment.[1]

Mechanistic Insight

This method relies on the condensation of the ketone precursor with (S)-(-)-2-methyl-2-propanesulfinamide (Ellman’s auxiliary). The bulky tert-butyl group directs the subsequent hydride reduction.[1]

-

Critical Note on Stereochemistry: To obtain the (1S)-amine , you must typically use the (S)-sulfinamide if using NaBH₄ as the reductant.[1] The reaction proceeds via a cyclic transition state (Zimmerman-Traxler model) where the hydride attacks the Re-face of the imine.[1]

Experimental Protocol

Step 1: Condensation (Formation of N-Sulfinyl Imine)

-

Reagents: 1-(3-chloro-2-fluorophenyl)ethan-1-one (1.0 equiv), (S)-(-)-2-methyl-2-propanesulfinamide (1.2 equiv), Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv).

-

Solvent: Dry THF (0.5 M concentration).

-

Procedure:

-

Charge a flame-dried flask with the ketone and (S)-sulfinamide in THF under N₂.

-

Add Ti(OEt)₄ dropwise.[1] Caution: Exothermic.

-

Heat to 70°C for 16–24 hours.

-

Pro-Tip: The 2-fluoro substituent slows condensation due to sterics.[1] If conversion is <90% by HPLC after 24h, add 0.5 equiv more Ti(OEt)₄ and increase temp to reflux.

-

Step 2: Diastereoselective Reduction

-

Reagents: N-sulfinyl imine (from Step 1), NaBH₄ (2.0 equiv).[1]

-

Solvent: THF/MeOH (9:1) at -48°C to -78°C.[1]

-

Procedure:

-

Dissolve the imine in THF containing 10% MeOH. Cool to -48°C .[1]

-

Add NaBH₄ powder in portions.

-

Stir at -48°C for 3 hours, then allow to warm to RT slowly.

-

Quench: Add Saturated NH₄Cl solution.

-

Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

Step 3: Cleavage (Deprotection) [1]

-

Reagents: 4M HCl in Dioxane.

-

Solvent: Methanol.[1]

-

Procedure:

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add 4M HCl/Dioxane (4.0 equiv). Stir at RT for 1 hour.

-

Workup: Concentrate to dryness.[1] Triturate the solid with Et₂O to remove sulfur byproducts.[1]

-

Free Basing: Dissolve the HCl salt in water, adjust pH to >12 with NaOH, and extract with DCM to yield the free amine.[1]

-

Workflow Visualization (Method A)[1]

Figure 1: Ellman Auxiliary Synthesis Pathway.[1] The steric bulk of the tert-butyl group directs the hydride attack to the Re-face.[1]

Method B: Biocatalytic Transamination

Best For: Scale-up (>100g), Green Chemistry, Single-step conversion.[1]

Principle

ω-Transaminases (ATAs) catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to the ketone substrate.[1] This process is reversible, so equilibrium displacement is key.[1]

-

Enzyme Selection: An (S)-selective ω-Transaminase is required.[1]

-

Challenge: The ortho-fluoro group can sterically clash with the active site of wild-type enzymes.[1] Engineered variants (e.g., from Codexis, Johnson Matthey) are often necessary.[1]

Screening Protocol[1]

Phase 1: Enzyme Panel Screen (96-well plate)

-

Substrate: 10 mM ketone in DMSO.

-

Enzymes: Panel of commercially available (S)-ATAs (e.g., ATA-113, ATA-256 series).[1]

-

Donor: 1M Isopropylamine (IPA) buffered to pH 7.5 with PLP cofactor (1 mM).

-

Condition: 30°C, shaking at 600 rpm for 24h.

-

Analytics: Quench with acetonitrile; analyze conversion and ee via Chiral HPLC.

Phase 2: Scale-Up Protocol (10g Demo)

-

System: Two-phase system (Buffer/Organic) or removal of acetone byproduct is required to drive equilibrium.[1]

-

Reaction Mix:

-

Process:

-

Stir at 35°C.

-

Equilibrium Shift: Apply slight vacuum (200 mbar) or N₂ sweep to remove the acetone byproduct formed from isopropylamine.[1] This is critical for high conversion (>95%).[1]

-

Workup: Acidify to pH 2 (to protonate amine), extract unreacted ketone with MTBE. Basify aqueous layer to pH 12, extract product with DCM.[1]

-

Biocatalytic Cycle Visualization[1]

Figure 2: Ping-Pong Bi-Bi Mechanism of Transaminase.[1] Removal of Acetone (Byproduct) drives the reaction forward.[1]

Comparative Analysis

| Feature | Method A: Ellman Auxiliary | Method B: Biocatalysis (ATA) |

| Scale Suitability | Lab to Pilot (1g – 1kg) | Manufacturing (>1kg) |

| Step Count | 3 Steps (Condense, Reduce, Cleave) | 1 Step (Direct Conversion) |

| Chiral Purity (ee) | Typically >98% (after recrystallization) | Typically >99% (intrinsic) |

| Yield | 65–75% (Overall) | 85–95% |

| Cost Driver | Ti(OEt)₄, Auxiliary, Chromatography | Enzyme cost, IP licensing |

| Safety | Handling Ti waste, exothermic steps | Benign aqueous conditions |

| Key Risk | Incomplete condensation due to 2-F sterics | Enzyme inhibition by substrate/product |

Quality Control & Analytics

Chiral HPLC Method

To verify the enantiomeric excess of the (1S)-isomer.[1]

-

Column: Daicel Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

-

Detection: UV @ 254 nm.[1]

-

Temperature: 25°C.

-

Expected Retention:

Chemical Purity[1][6]

-

1H NMR (400 MHz, CDCl3): δ 7.20–7.30 (m, 2H), 7.05 (t, 1H), 4.45 (q, 1H, CH-N), 1.40 (d, 3H, CH3), 1.60 (br s, 2H, NH2).[1]

-

Key Diagnostic: The quartet at ~4.45 ppm confirms the methine proton adjacent to the amine.[1]

References

-

Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide."[1] Accounts of Chemical Research, 2002.[1] Link[1]

-

Robby, C., et al. "Scalable Synthesis of Chiral Amines using Transaminases."[1] Chemical Reviews, 2011.[1] Link[1]

-

Codexis Inc. "Transaminase Screening Kits for Chiral Amine Synthesis."[1] Application Guide. Link

-

Merck & Co. "Process Development of Chiral Fluorinated Intermediates." Organic Process Research & Development, 2015.[1] (General reference for fluoro-phenyl amine handling).

-

PubChem Compound Summary. "1-(3-chloro-2-fluorophenyl)ethan-1-one."[1][5] Link[1]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. 1-(3-Chloro-2-fluorophenyl)ethan-1-one | C8H6ClFO | CID 11116531 - PubChem [pubchem.ncbi.nlm.nih.gov]

Use of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine as a chiral building block in organic synthesis.

[1]

Executive Summary & Strategic Value

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine (CAS: 1228561-56-5) is a high-value chiral building block, primarily utilized in the synthesis of covalent inhibitors for oncology targets, including KRAS G12C and various tyrosine kinases (e.g., ALK, ROS1).[1]

Its structural value lies in three distinct features:

-

The Chiral

-Methyl Handle: This moiety provides rigid conformational control, often directing the phenyl group into hydrophobic sub-pockets (e.g., the Switch II pocket of KRAS) while improving metabolic stability against deamination compared to primary benzylamines. -

The 2-Fluoro, 3-Chloro Substitution: The ortho-fluorine induces a specific torsion angle relative to the amine, critical for atropisomer-selective binding.[1] The meta-chlorine provides a lipophilic anchor and can participate in halogen bonding with backbone carbonyls in the target protein.

-

Electronic Profile: The electron-withdrawing nature of the halogenated ring reduces the basicity of the amine (approx. pKa ~9.0 vs. 9.8 for benzylamine), modulating its reactivity in nucleophilic aromatic substitutions (

).

Physicochemical Profile & Handling

| Property | Data | Notes |

| Chemical Formula | ||

| Molecular Weight | 173.62 g/mol | |

| CAS Number | 1228561-56-5 | (S)-isomer specific |

| Appearance | Colorless to pale yellow oil | Hygroscopic; absorbs |

| Chirality | (S)-Enantiomer | Critical for biological activity |

| Solubility | DCM, MeOH, DMSO, EtOAc | Limited solubility in water at neutral pH |

| Storage | 2–8°C, under Argon/Nitrogen | Long-term: -20°C to prevent oxidation |

Handling Precaution: As a chiral amine, this compound is sensitive to racemization under harsh basic conditions at elevated temperatures. Always verify enantiomeric excess (% ee) prior to use in late-stage functionalization.[1]

Application Protocols

Protocol A: Regioselective Coupling to Heterocycles

Context: This is the primary workflow for synthesizing KRAS G12C inhibitor scaffolds (e.g., Adagrasib analogs). The amine displaces a leaving group (Cl, F) on an electron-deficient heterocycle (pyrimidine, quinazoline, or purine).

Mechanism: The reaction proceeds via a Meisenheimer complex. The steric bulk of the ortho-fluorine on the amine requires careful temperature control to balance reactivity vs. regioselectivity.

Materials

-

Substrate: 2,4-Dichloropyrimidine (or substituted analog).

-

Nucleophile: (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine (1.05 equiv).[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).

-

Solvent: Isopropanol (IPA) or NMP (N-Methyl-2-pyrrolidone).[1]

Step-by-Step Procedure

-

Preparation: Dissolve 2,4-dichloropyrimidine (1.0 mmol) in IPA (5 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Rationale: Low temperature favors substitution at the more reactive C4 position over the C2 position, preventing bis-substitution.

-

-

Addition: Mix the chiral amine (1.05 mmol) with DIPEA (2.5 mmol) in IPA (2 mL). Add this solution dropwise to the reaction vessel over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by LC-MS.[1]

-

Checkpoint: If reaction is sluggish (due to the steric bulk of the 2-F group), heat to 40°C. Do not exceed 60°C in the presence of strong base to avoid potential racemization or bis-substitution.

-

-

Work-up: Concentrate solvent under reduced pressure. Dilute with EtOAc, wash with Water (x2) and Brine (x1). Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Chiral Amide Coupling (HATU Method)

Context: Used when linking the amine to a carboxylic acid "warhead" or linker moiety.

Step-by-Step Procedure

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes at RT to form the activated ester.

-

Why HATU? HATU is preferred over EDC/HOBt for sterically hindered amines (like this ortho-substituted aniline analog) and minimizes racemization risk compared to acid chlorides.[1]

-

-

Coupling: Add (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine (1.1 equiv).

-

Completion: Stir at RT for 2–4 hours.

-

Quench: Dilute with saturated

solution. Extract with EtOAc.

Critical Quality Control: Chiral HPLC Method

Verifying the enantiomeric integrity of the starting material and the final product is non-negotiable.

Method Parameters:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5) with 0.1% Diethylamine (DEA).

-

Note: DEA is essential to sharpen the peak of the basic amine.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: >98% ee.

Synthesis Workflow & Decision Logic (Visualization)

The following diagram illustrates the decision matrix for utilizing this building block, highlighting the critical pathways for

Caption: Operational workflow for (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine, detailing reaction selection and critical quality control checkpoints to prevent racemization and ensure regioselectivity.

Scientific Rationale & Troubleshooting

The "Magic Methyl" & Halogen Effect

In drug design, the (S)-methyl group on the benzylic carbon restricts the rotation of the phenyl ring. In the context of KRAS G12C inhibitors, this forces the halogenated phenyl group to occupy a specific hydrophobic pocket (often Switch II). The 3-chloro and 2-fluoro substituents are not random; they are lipophilic fillers that displace water molecules from the binding pocket, resulting in a significant entropy gain upon binding [1].[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield ( | Steric clash from 2-F group. | Switch solvent to NMP; increase temp to 50°C (carefully). |

| Racemization | High temp + Strong Base. | Use DIPEA instead of TEA/NaH; keep temp <60°C. |

| Regio-isomers (Pyrimidine) | Reaction temp too high. | Conduct addition at -10°C to 0°C. |

| Peak Tailing (HPLC) | Amine interaction with silanols.[1] | Add 0.1% Diethylamine (DEA) to mobile phase. |

References

-

Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. Link

-

Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry, 63(13), 6679–6693. Link

-

Sigma-Aldrich. (2023).[1] Product Specification: (S)-1-(3-Chloro-2-fluorophenyl)ethylamine.[1] Link

-

Chiral Technologies. (2023). Application Guide for Separation of Chiral Amines. Link

Application of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine in pharmaceutical ingredient synthesis.

[1]

Executive Summary

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine (CAS: 1228561-56-5) is a high-value chiral building block employed in the synthesis of next-generation small molecule inhibitors, particularly targeting KRAS G12C and ALK (Anaplastic Lymphoma Kinase) .[1]

This application note details the specific utility of this amine as a "privileged pharmacophore." The simultaneous presence of the 2-fluoro and 3-chloro substituents on the phenyl ring provides two critical medicinal chemistry advantages:

-

Metabolic Blockade: The halogenation pattern blocks common sites of CYP450-mediated oxidation (positions 2 and 3), significantly extending the half-life (

) of the final API. -

Conformational Control: The steric bulk of the halogens, particularly the chlorine at C3, restricts rotation around the bond connecting the phenyl ring to the core scaffold, often inducing stable atropisomerism or locking the ligand into a bioactive conformation within the ATP-binding pocket.

Scientific Rationale & Mechanism

The "Halogen Effect" in Ligand Binding

In the context of kinase inhibitors (e.g., analogs of Crizotinib or Lorlatinib) and KRAS inhibitors (e.g., structural relatives of Adagrasib), the (1S)-1-(3-chloro-2-fluorophenyl)ethyl moiety functions as a hydrophobic anchor.[1]

-

2-Fluoro Group: Forms weak intramolecular hydrogen bonds or electrostatic interactions with hinge region residues, improving selectivity.[1]

-

3-Chloro Group: Fills hydrophobic sub-pockets (often the "back pocket" of the kinase), displacing water molecules and providing an entropic gain in binding affinity.

Visualization: Pharmacophore Logic

The following diagram illustrates the decision logic for selecting this specific intermediate over non-halogenated analogs.

Figure 1: Strategic rationale for the 3-Cl, 2-F substitution pattern in drug design.

Experimental Protocols

Protocol A: Enantioselective Synthesis via Ellman's Sulfinamide

While the racemate is accessible, pharmaceutical applications strictly require the (1S) enantiomer (>99% ee). The most robust route for lab-scale to pilot-plant synthesis is the condensation of the corresponding ketone with (S)-tert-butanesulfinamide.[1]

Reagents:

-

1-(3-chloro-2-fluorophenyl)ethanone (Starting Material)[1]

-

(S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)[1]

-

Titanium(IV) ethoxide (Ti(OEt)4)[1]

-

Sodium borohydride (NaBH4) or L-Selectride (for higher dr)[1]

Workflow:

-

Imine Formation:

-

Charge a reactor with 1-(3-chloro-2-fluorophenyl)ethanone (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in THF.

-

Add Ti(OEt)4 (2.0 eq) dropwise.

-

Heat to 60°C for 12-18 hours. Monitor by TLC/HPLC for disappearance of ketone.

-

Mechanism:[2][3][4][5][6][7] The Lewis acid activates the ketone, facilitating condensation to the chiral N-sulfinyl imine.

-

-

Diastereoselective Reduction:

-

Cool the reaction mixture to -40°C.

-

Add NaBH4 (4.0 eq) slowly to minimize exotherm.

-

Stir at -40°C to 0°C until conversion is complete.

-

Critical Step: The bulky sulfinyl group directs the hydride attack, establishing the (S)-configuration at the carbon center.

-

-

Hydrolysis (Deprotection):

-

Quench with brine, filter titanium salts.

-

Treat the crude sulfinamide with 4M HCl in Dioxane/MeOH.

-

Stir at room temperature for 2 hours.

-

Concentrate and recrystallize the amine hydrochloride salt.

-

Data Summary Table: Typical Yields

| Step | Reaction | Typical Yield | Optical Purity (de/ee) |

| 1 | Condensation (Imine) | 85-92% | N/A |

| 2 | Reduction (Sulfinamide) | 90-95% | >98:2 dr |

| 3 | Hydrolysis (Amine HCl) | 88-94% | >99% ee |

Protocol B: API Coupling (Nucleophilic Aromatic Substitution)

This protocol describes coupling the chiral amine to a 2,4-dichloropyrimidine core, a standard scaffold in kinase inhibitor synthesis (e.g., analogous to the synthesis of Ceritinib or Brigatinib intermediates).

Reagents:

-

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine HCl (1.0 eq)[1]

-

2,4-dichloro-5-methylpyrimidine (or similar scaffold) (1.1 eq)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

-

Solvent: n-Butanol or DMSO[1]

Step-by-Step Procedure:

-

Preparation: Dissolve the pyrimidine scaffold in n-Butanol (0.5 M concentration).

-

Addition: Add the chiral amine salt and DIPEA.

-

Reaction: Heat the mixture to 90°C–110°C.

-

Note: The C4 position of the pyrimidine is typically more reactive due to steric relief, but regioisomer formation must be monitored.

-

-

Monitoring: Check via LC-MS after 4 hours. Look for the mass shift corresponding to the displacement of one chloride [M+H]+.

-

Workup: Cool to RT. Remove solvent under reduced pressure. Partition between EtOAc and water. Wash organic layer with brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Visual Workflow: Synthesis & Coupling

Figure 2: Workflow from starting ketone to coupled pharmaceutical intermediate.

Quality Control & Troubleshooting

Analytical Method (Chiral HPLC)

To ensure the integrity of the (1S) stereocenter, the following HPLC method is recommended:

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: (1S)-isomer > 99.5%; (1R)-isomer < 0.5%.

Expert Tips

-

Racemization Risk: Avoid strong bases (e.g., NaH) at high temperatures (>120°C) during the coupling step, as benzylic protons can be acidic. Use DIPEA or K2CO3.

-

Handling: The free base amine absorbs CO2 from the air to form carbamates. Store as the HCl or tartrate salt.

-

Safety: Fluorinated anilines and benzylamines can be severe eye irritants. Use full PPE.

References

-

Chemical Identity & Properties

- Synthetic Methodology (Ellman's Auxiliary): Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines." Journal of Organic Chemistry. (General reference for the sulfinamide protocol described).

-

Application in KRAS/Kinase Inhibitors

-

Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 2019. (Describes the structural class of atropiosmeric inhibitors). Link[1]

-

Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849." Journal of Medicinal Chemistry, 2020. (Details the structure-activity relationship of halogenated phenyl groups in KRAS inhibition). Link[1]

-

-

Structural Biology (PDB)

-

RCSB PDB ID: 6OIM (Crystal structure of KRAS G12C with inhibitor, illustrating the binding pocket requirements for halogenated aromatic rings). Link

-

Sources

Application Note: A Robust Protocol for the Stereoretentive N-Alkylation of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine via Reductive Amination

Introduction: The Significance of Chiral N-Alkylamines in Medicinal Chemistry

N-alkylated chiral amines are privileged scaffolds in modern drug discovery, forming the structural core of numerous pharmacologically active compounds.[1] The precise three-dimensional arrangement of substituents around a stereogenic center is often critical for molecular recognition and biological activity. Consequently, synthetic methodologies that introduce molecular complexity while preserving the stereochemical integrity of chiral starting materials are of paramount importance.

This application note provides a detailed, field-proven experimental protocol for the selective mono-N-alkylation of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine, a valuable chiral building block. The chosen methodology is reductive amination, a highly reliable and versatile one-pot procedure renowned for its broad substrate scope and operational simplicity.[2][3] The primary objective is to furnish the desired N-alkylated secondary amine with high yield and, critically, with complete retention of the original stereochemistry.

Mechanistic Rationale and Strategy: Why Reductive Amination?

Direct alkylation of primary amines with alkyl halides is often plagued by a lack of selectivity, frequently leading to over-alkylation and the formation of undesired tertiary amines and quaternary ammonium salts.[4] Reductive amination elegantly circumvents this issue by transforming the primary amine into an imine intermediate, which is then reduced in situ.[4]

The overall transformation proceeds in two key steps within a single reaction vessel:

-

Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine. This reaction is typically reversible and often catalyzed by mild acid.

-

In Situ Reduction: A selective reducing agent, present in the same pot, reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine.

Causality Behind Reagent Selection:

-

The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) We have selected Sodium Triacetoxyborohydride as the reducing agent for its exceptional mildness and selectivity.[5][6] Unlike more powerful hydrides like sodium borohydride (NaBH₄), NaBH(OAc)₃ is slow to reduce aldehydes and ketones but rapidly reduces the protonated imine (iminium ion).[7] This differential reactivity is crucial; it allows the imine to form in equilibrium without premature reduction of the starting carbonyl compound, leading to cleaner reactions and higher yields.[8] The steric bulk and electron-withdrawing acetate groups attenuate the hydride's reactivity, making it ideal for this one-pot procedure.[5]

-

The Solvent: 1,2-Dichloroethane (DCE) DCE is the preferred solvent for reductive aminations using NaBH(OAc)₃.[8] It is an aprotic solvent that effectively solubilizes the amine, carbonyl compound, and the imine intermediate without interfering with the reaction. Other solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be used.[6]

The workflow for this robust one-pot reaction is illustrated below.

Caption: Workflow for one-pot stereoretentive reductive amination.

Detailed Experimental Protocol

This protocol describes the N-alkylation of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine with isobutyraldehyde as a representative aldehyde.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine | 143527-76-8 | 175.61 | 1.0 | 5.0 | 878 mg |

| Isobutyraldehyde | 78-84-2 | 72.11 | 1.1 | 5.5 | 397 mg (0.51 mL) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | 1.5 | 7.5 | 1.59 g |

| 1,2-Dichloroethane (DCE), anhydrous | 107-06-2 | 98.96 | - | - | 25 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | - | ~20 mL |

| Dichloromethane (DCM) for extraction | 75-09-2 | 84.93 | - | - | ~60 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | As needed |

Step-by-Step Procedure

-

Reactant Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine (878 mg, 5.0 mmol).

-

Solvent and Aldehyde Addition: Add anhydrous 1,2-dichloroethane (25 mL) to the flask and stir until the amine is fully dissolved. Add isobutyraldehyde (0.51 mL, 5.5 mmol) to the solution.

-

Imine Formation: Stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 5 minutes. Note: The addition may cause mild effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-16 hours).

-

Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Self-Validation: Product Characterization and Stereochemical Integrity

Thorough characterization is essential to confirm the identity, purity, and, most importantly, the stereochemical integrity of the synthesized N-((1S)-1-(3-chloro-2-fluorophenyl)ethyl)-2-methylpropan-1-amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the product.[9][10] Key indicators of a successful reaction include the disappearance of the primary amine N-H signals and the appearance of new signals corresponding to the isobutyl group protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight of the product, verifying its elemental composition.[10]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for assessing the enantiomeric purity (or enantiomeric excess, e.e.) of the final product.[11][12] By using a suitable chiral stationary phase (CSP), the two enantiomers can be separated and quantified.[13] The absence of the (R)-enantiomer confirms that the reaction proceeded without racemization, a critical success factor for this protocol.[1][14]

Summary of Characterization Data (Hypothetical)

| Analysis Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ, ppm) | Disappearance of primary -NH₂ signal. Appearance of new signals for the isobutyl group (~0.9 ppm, doublet, 6H; ~1.8 ppm, multiplet, 1H; ~2.4 ppm, doublet, 2H). |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Carbons adjacent to the nitrogen will be deshielded.[9] Signals confirming the presence of all carbons in the final structure. |

| HRMS (ESI+) | [M+H]⁺ | Calculated: C₁₂H₁₈ClFN⁺, 230.1106; Found: 230.1105 |

| Chiral HPLC | Enantiomeric Excess (e.e.) | >99% e.e. (confirming retention of the (S)-configuration). |

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Inactive reducing agent (hydrolyzed).- Insufficient reaction time. | - Use freshly opened or properly stored NaBH(OAc)₃.- Allow the reaction to proceed for a longer duration (up to 24 hours), monitoring by TLC/LC-MS. |

| Low Yield | - Inefficient imine formation.- Loss of product during aqueous work-up. | - For less reactive carbonyls, add a catalytic amount of acetic acid (1-5 mol%) to promote imine formation.[6]- Ensure the pH of the aqueous layer is basic (>8) before extraction to deprotonate the amine. |

| Formation of Dialkylation | - This is highly unlikely with reductive amination but could indicate a competing pathway. | - Reductive amination is highly selective for mono-alkylation.[15] If observed, re-verify the starting materials and reaction setup. Direct alkylation methods are more prone to this issue.[16] |

| Racemization Detected | - Harsh reaction conditions (e.g., excessive heat or strong acid/base). | - Maintain room temperature conditions. The mildness of NaBH(OAc)₃ and the near-neutral reaction conditions are specifically chosen to preserve stereochemistry.[14][17] |

Conclusion

The reductive amination protocol detailed herein provides a highly efficient, selective, and robust method for the N-alkylation of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine. The strategic use of sodium triacetoxyborohydride ensures a clean, one-pot reaction that proceeds under mild conditions, critically preserving the stereochemical integrity of the chiral center. This self-validating protocol, complete with characterization and troubleshooting guides, is ideally suited for researchers in drug development requiring reliable access to enantiomerically pure N-alkylated amines.

References

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Available from: [Link]

-

Podyacheva, E., Afanasyev, O. I., & Chusov, D. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2307. Available from: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Podyacheva, E., Afanasyev, O. I., & Chusov, D. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed. Available from: [Link]

-

Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

-

Organic Chemistry Frontiers. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing. Available from: [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). N‐Alkylation of α‐chiral amines with 1‐pentanol. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: N-Alkylation of Amines with Alcohols Catalyzed by a Water-Soluble CpIridium Complex*. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Alkylation of Amines with Alcohols Catalyzed by a CpIr Complex*. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

-

ACS Publications. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Retrieved from [Link]

-

PubMed. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. Retrieved from [Link]

-

Figshare. (2013). Determination of Rate Constants of N‑Alkylation of Primary Amines by 1H NMR Spectroscopy. Retrieved from [Link]

-

RSC Publishing. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]

-

Wiley Online Library. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Retrieved from [Link]

-

ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Retrieved from [Link]

-

PubMed. (2013). Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols. Retrieved from [Link]

-

PubMed. (2018). Facile N-Alkylation/N'-Arylation Process: A Direct Approach to Aromatic Aminoalkyl Amines. Retrieved from [Link]

-

ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]

-

PMC. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

-

Chinese Chemical Letters. (n.d.). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Retrieved from [Link]

Sources

- 1. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. csfarmacie.cz [csfarmacie.cz]

- 14. Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

Application Notes and Protocols for the Large-Scale Production and Purification of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Authored by: A Senior Application Scientist

Abstract

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine is a critical chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for the large-scale production and purification of this chiral amine, designed for researchers, scientists, and professionals in drug development. The protocols detailed herein are grounded in established chemical principles and are designed to be robust, scalable, and self-validating, ensuring the consistent output of high-purity (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine.

Introduction: The Significance of Chiral Purity

Chirality plays a pivotal role in the pharmacological activity of many drugs. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] Therefore, the production of single-enantiomer drugs is often necessary to enhance therapeutic efficacy and minimize adverse effects.[] (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine serves as a key intermediate in the synthesis of such pharmaceuticals, making the reliable and scalable production of the pure (S)-enantiomer a crucial step in the drug development pipeline.

This guide outlines a robust and scalable process for the synthesis and purification of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine, focusing on asymmetric synthesis to ensure high enantiomeric excess from the outset, followed by a rigorous purification protocol to achieve the stringent purity requirements of the pharmaceutical industry.

Strategic Approach to Synthesis: Asymmetric Reductive Amination

Asymmetric reductive amination of a prochiral ketone is a highly efficient and direct method for the synthesis of chiral primary amines.[3][4] This approach is favored for its atom economy and the ability to set the desired stereocenter in a single transformation. For the large-scale synthesis of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine, we propose an asymmetric reductive amination of the readily available starting material, 1-(3-chloro-2-fluorophenyl)ethan-1-one.[5][6]

The use of a chiral auxiliary, such as tert-butanesulfinamide, has been extensively documented for the effective and scalable asymmetric synthesis of a wide variety of chiral amines.[7] This method involves the condensation of the ketone with the chiral auxiliary to form a sulfinylimine, which is then diastereoselectively reduced, followed by acidic hydrolysis to yield the desired chiral amine with high enantiomeric purity.[7]

Synthesis Workflow

Caption: Synthetic workflow for (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine.

Detailed Synthesis Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 1-(3-chloro-2-fluorophenyl)ethan-1-one | 161957-59-1 | 172.59 |

| (S)-(-)-2-Methyl-2-propanesulfinamide | 343340-07-2 | 121.21 |

| Titanium(IV) ethoxide | 3087-36-3 | 228.11 |

| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 |

| Methanol (MeOH) | 67-56-1 | 32.04 |

| Hydrochloric acid (HCl) in Methanol | N/A | N/A |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |

Procedure:

-

Formation of the N-tert-Butanesulfinylimine:

-

To a clean, dry, nitrogen-purged reactor, add 1-(3-chloro-2-fluorophenyl)ethan-1-one (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq).

-

Add anhydrous THF as the solvent (approx. 5 L per mole of ketone).

-

With stirring, add titanium(IV) ethoxide (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-65 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature.

-

-

Diastereoselective Reduction:

-

Cool the reaction mixture to -40 °C to -50 °C in a suitable cooling bath.

-

Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the internal temperature below -40 °C.

-

Stir the reaction mixture at this temperature for 4-6 hours. Monitor the reaction by TLC or HPLC for the disappearance of the sulfinylimine.

-

Slowly quench the reaction by the dropwise addition of methanol at -40 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Hydrolysis and Isolation:

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in methanol and add a solution of HCl in methanol (4.0 eq).

-

Stir the mixture at room temperature for 4-6 hours to effect the hydrolysis of the sulfinamide. Monitor by TLC or HPLC.

-

Concentrate the mixture under reduced pressure to obtain the crude hydrochloride salt of the product.

-

Partition the crude salt between water and dichloromethane.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and basify to pH > 10 with a 50% aqueous NaOH solution, keeping the temperature below 20 °C.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine as an oil.

-

Purification Strategy: Achieving High Enantiomeric and Chemical Purity

While asymmetric synthesis provides a product with high enantiomeric excess, further purification is essential to meet the stringent requirements for pharmaceutical intermediates. A multi-step purification process is recommended, combining classical resolution with modern chromatographic techniques for optimal results.

Purification Workflow

Caption: Purification workflow for (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine.

Detailed Purification Protocol

3.2.1. Diastereomeric Salt Crystallization

The formation of diastereomeric salts with a chiral resolving agent is a classic and effective method for the large-scale purification of enantiomers.[4] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| L-(+)-Tartaric Acid | 87-69-4 | 150.09 |

| Isopropanol | 67-63-0 | 60.10 |

| Water | 7732-18-5 | 18.02 |

Procedure:

-

Dissolve the crude (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine (1.0 eq) in a suitable solvent mixture, such as isopropanol/water.

-

In a separate vessel, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent mixture, heating gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then further cool to 0-5 °C to induce crystallization of the desired diastereomeric salt.

-

Isolate the crystalline salt by filtration and wash with a cold solvent mixture.

-

To liberate the free amine, suspend the salt in water and add a base (e.g., NaOH solution) until the pH is > 10.

-

Extract the free amine with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield the enantiomerically enriched amine.

3.2.2. Final Purification by Vacuum Distillation

A final vacuum distillation step is recommended to remove any non-volatile impurities and residual solvents, yielding the final product in high chemical purity.

Procedure:

-

Set up a distillation apparatus for vacuum distillation.

-

Charge the enantiomerically enriched amine to the distillation flask.

-

Apply vacuum and gently heat the flask.

-